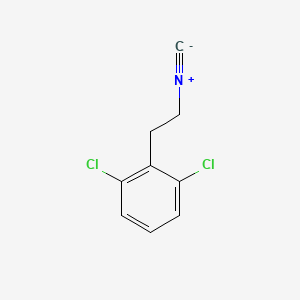

1,3-Dichloro-2-(2-isocyanoethyl)benzene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2-(2-isocyanoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2N/c1-12-6-5-7-8(10)3-2-4-9(7)11/h2-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAHLCZIMISAKKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CCC1=C(C=CC=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80374190 | |

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602262-86-2 | |

| Record name | 1,3-dichloro-2-(2-isocyanoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80374190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dichloro 2 2 Isocyanoethyl Benzene

Classical and Modern Approaches for Isocyanide Formation in the Context of Aryl Isocyanides

Exploration of Green Chemistry Principles in the Synthesis of 1,3-Dichloro-2-(2-isocyanoethyl)benzene

The synthesis of isocyanides, including this compound, traditionally involves dehydration of the corresponding N-formamide precursor. This process often employs reagents like phosphoryl trichloride (B1173362) (POCl₃) or phosgene (B1210022) derivatives, which raise significant environmental and safety concerns. rsc.orgsemanticscholar.org In alignment with the principles of green chemistry, research has focused on developing more sustainable and practical synthesis protocols. semanticscholar.orgpatsnap.com Key objectives include reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. patsnap.com

A significant advancement in the green synthesis of isocyanides is the use of p-toluenesulfonyl chloride (p-TsCl) as a dehydrating agent. rsc.orgresearchgate.net This method presents a greener alternative to conventional reagents. Studies comparing different dehydration protocols for N-formamides have shown that p-TsCl can provide high yields (up to 98% for some substrates) while significantly reducing the environmental footprint. rsc.orgsemanticscholar.org The E-factor, a green chemistry metric that measures the amount of waste generated per kilogram of product, is substantially lower for the p-TsCl method compared to syntheses using POCl₃. rsc.orgresearchgate.net For certain aliphatic isocyanides, the p-TsCl route achieved an E-factor as low as 6.45. rsc.orgsemanticscholar.org

Table 1: Comparison of Dehydrating Agents in Isocyanide Synthesis based on Green Chemistry Principles

| Dehydrating Agent | Advantages | Disadvantages | E-Factor | Yields |

|---|---|---|---|---|

| Phosphoryl trichloride (POCl₃) | Commonly used, effective | Toxic, generates significant waste | Higher | Variable |

| p-Toluenesulfonyl chloride (p-TsCl) | Less toxic, cheaper, simplified work-up, reduced waste rsc.orgresearchgate.net | May be less effective for sterically hindered substrates | As low as 6.45 rsc.orgsemanticscholar.org | Up to 98% rsc.orgsemanticscholar.org |

| Triphenylphosphine (B44618) (PPh₃) / Iodine | Alternative to POCl₃ | Generates triphenylphosphine oxide waste | Moderate | Variable |

| Phosgene Derivatives | Effective | Extremely toxic, hazardous | High | Good |

Precursor Synthesis: Focusing on 1,3-Dichloro-2-(2-aminoethyl)benzene and its Derivatives

The primary precursor for the synthesis of this compound is 1,3-dichloro-2-(2-aminoethyl)benzene. The synthesis of this specific amine is not widely documented, but its preparation can be envisioned through established multi-step synthetic routes common in organic chemistry, starting from more readily available dichlorinated benzene (B151609) derivatives.

A plausible synthetic pathway could begin with 1,3-dichloro-2-methylbenzene. The synthesis would proceed as follows:

Radical Bromination: The starting material, 1,3-dichloro-2-methylbenzene, would undergo radical bromination of the methyl group to yield 1,3-dichloro-2-(bromomethyl)benzene. This reaction is typically initiated by UV light or a radical initiator.

Cyanation: The resulting benzylic bromide is a good substrate for nucleophilic substitution. Reaction with a cyanide salt, such as sodium cyanide (NaCN), would replace the bromine atom to form 1,3-dichloro-2-(cyanomethyl)benzene. This step effectively adds a carbon atom and introduces the nitrogen functionality.

Reduction: The final step to obtain the desired precursor, 1,3-dichloro-2-(2-aminoethyl)benzene, involves the reduction of the nitrile group. This can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

This sequence represents a standard homologation process to extend the carbon chain and introduce an amine group, providing a direct route to the necessary precursor for the final isocyanide synthesis.

Continuous Flow Synthesis of Aryl Isocyanides, with Potential Application to this compound

Isocyanides are known for their pungent, unpleasant odors and potential instability, which can complicate their synthesis and handling in traditional batch processes. rsc.orgrsc.org Continuous flow chemistry offers a powerful solution to these challenges, enabling safer, more efficient, and scalable production of aryl isocyanides. rsc.orgresearchgate.net This technology is highly applicable to the synthesis of this compound.

In a typical flow synthesis setup, a solution of the precursor, N-(2-(2,6-dichlorophenyl)ethyl)formamide, and a base (like triethylamine) are pumped and mixed with a stream of the dehydrating agent (e.g., POCl₃) in a T-junction. rsc.org The combined stream then enters a heated reactor coil where the reaction occurs within a very short residence time, often just a few minutes. rsc.org The precise control over reaction parameters such as temperature, pressure, and stoichiometry minimizes the formation of byproducts and allows for rapid optimization. nih.gov

A significant advantage of this approach is that the unstable and odorous isocyanide product is generated and consumed in situ within a closed system, drastically reducing exposure risks. researchgate.netgoogle.com Furthermore, flow systems can incorporate in-line purification modules, such as packed silica (B1680970) gel columns, to yield a pure product stream that can be used directly in subsequent reactions. rsc.org This integration of synthesis and purification streamlines the entire process. rsc.org The technology has been proven effective for multi-gram scale preparation of isocyanides with high throughput. rsc.org Applying this continuous flow methodology to the synthesis of this compound would enhance safety, improve yield, and provide a scalable platform for its production. rsc.orgresearchgate.net

Table 2: Advantages of Continuous Flow Synthesis for Aryl Isocyanides

| Feature | Benefit |

|---|---|

| Enhanced Safety | Unstable/hazardous intermediates are generated and used in small volumes within a closed system, minimizing exposure. researchgate.netgoogle.com |

| Precise Control | Excellent control over temperature, pressure, and residence time leads to higher selectivity and fewer byproducts. nih.gov |

| Rapid Optimization | Reaction conditions can be screened and optimized quickly, reducing development time. |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the challenges of large-scale batch reactors. |

| Integration | Synthesis, work-up, and purification can be combined into a single, continuous operation. rsc.org |

| Improved Yield & Purity | Efficient mixing and heat transfer often lead to higher yields and purer products compared to batch methods. rsc.org |

Mechanistic Investigations into the Reactivity of 1,3 Dichloro 2 2 Isocyanoethyl Benzene

Fundamental Principles of Isocyanide Reactivity: Nucleophilic and Electrophilic Pathways

Isocyanides, also known as isonitriles, are a unique class of organic compounds characterized by a terminal carbon atom that exhibits both nucleophilic and electrophilic properties. This dual reactivity is a consequence of its electronic structure, which can be represented by two resonance structures. This allows the isocyanide carbon to react with both electrophiles and nucleophiles.

The nucleophilic character of the isocyanide carbon is attributed to the lone pair of electrons on the carbon atom. This enables it to attack electrophilic centers, a key step in many of its characteristic reactions, including the Passerini and Ugi multicomponent reactions. nih.govnih.gov Conversely, the electrophilic nature of the isocyanide carbon allows it to be attacked by nucleophiles. This amphiphilic reactivity is central to the diverse range of transformations that isocyanides can undergo.

Influence of Ortho-Dichloro Substitution on Aromatic Ring Activation and Electronic Properties of the Isocyanide Group

The presence of two chlorine atoms in the ortho positions relative to the 2-isocyanoethyl group on the benzene (B151609) ring significantly modulates the electronic properties of the entire molecule. Chlorine atoms are electron-withdrawing through the inductive effect (-I) and electron-donating through the resonance effect (+R), with the inductive effect generally being stronger.

The primary electronic effects of the ortho-dichloro substitution are:

Deactivation of the Aromatic Ring: The strong electron-withdrawing inductive effect of the two chlorine atoms deactivates the benzene ring towards electrophilic aromatic substitution.

Modification of Isocyanide Reactivity: The electron-withdrawing nature of the dichlorophenyl group influences the electron density on the isocyanide carbon. This can affect its nucleophilicity and electrophilicity, thereby modulating its reactivity in addition reactions. While specific data for 1,3-dichloro-2-(2-isocyanoethyl)benzene is not readily available, it is anticipated that the reduced electron density on the aromatic ring could indirectly decrease the nucleophilicity of the isocyanide group.

Conformational Analysis and Steric Effects of the 2-(2-Isocyanoethyl) Moiety on Reaction Outcomes

The 2-(2-isocyanoethyl) side chain introduces conformational flexibility and potential steric hindrance that can influence the course of a reaction. Rotation around the C-C single bonds of the ethyl chain allows the isocyano group to adopt various spatial orientations relative to the bulky ortho-dichloro-substituted benzene ring.

The key conformational considerations and their potential impact include:

Rotational Isomers (Rotamers): Different staggered and eclipsed conformations of the ethyl chain will have varying energies. The most stable conformer will be the one that minimizes steric interactions between the isocyano group and the chlorine atoms on the aromatic ring.

Steric Hindrance: The dichlorophenyl group is sterically demanding. This steric bulk can hinder the approach of reactants to the isocyanide carbon, potentially slowing down reaction rates or favoring the formation of specific stereoisomers in chiral reactions. The accessibility of the isocyanide functional group is a critical factor in its ability to participate in multicomponent reactions.

Detailed Mechanistic Pathways in Multicomponent Reactions (MCRs) Involving this compound

Multicomponent reactions are highly efficient one-pot processes where three or more reactants combine to form a complex product. Isocyanides are particularly valuable reagents in MCRs. While specific studies on this compound in MCRs are not extensively documented, its reactivity can be predicted based on the well-established mechanisms of Passerini and Ugi reactions.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. organic-chemistry.orgwikipedia.org The reaction is believed to proceed through a non-ionic pathway in aprotic solvents, where hydrogen bonding plays a crucial role in forming a cyclic transition state. organic-chemistry.org

Proposed Mechanistic Steps:

Formation of an Adduct: The carboxylic acid and the carbonyl compound form a hydrogen-bonded adduct.

Nucleophilic Attack: The isocyanide, in this case, this compound, attacks the electrophilic carbonyl carbon.

Intramolecular Acyl Transfer: The carboxylate then attacks the isocyanide carbon, leading to a cyclic intermediate that rearranges via an intramolecular acyl transfer to yield the final α-acyloxy amide product.

The ortho-dichloro substitution in this compound would likely influence the rate of the nucleophilic attack of the isocyanide due to electronic and steric effects.

The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which together form a bis-amide. wikipedia.orgbeilstein-journals.org

Generally Accepted Mechanism:

Imine Formation: The aldehyde or ketone reacts with the amine to form an imine.

Protonation and Nucleophilic Attack: The imine is protonated by the carboxylic acid to form an iminium ion. The isocyanide then acts as a nucleophile, attacking the iminium carbon to form a nitrilium ion intermediate. nih.govbeilstein-journals.org

Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion.

Mumm Rearrangement: The intermediate undergoes a Mumm rearrangement, an intramolecular acyl transfer from the oxygen to the nitrogen atom, to yield the stable bis-amide product. wikipedia.org

The electronic nature of the this compound would affect the nucleophilicity of the isocyanide in the attack on the iminium ion. The steric bulk of the dichlorophenyl group could also influence the approach to the reaction center.

Isocyanide-based multicomponent reactions, particularly the Ugi reaction, have found applications in bioconjugation chemistry for the labeling and modification of biomolecules. These reactions can be performed under mild, often aqueous conditions, making them suitable for biological systems.

The isocyanide can be incorporated into a biomolecule, which is then reacted with other components in an MCR fashion. For instance, a protein containing a primary amine (like lysine) and a carboxylic acid (like aspartic or glutamic acid) can undergo an intramolecular Ugi-type reaction with an aldehyde and an isocyanide to form a cyclic peptide structure. The specific utility of this compound in this context would depend on its stability and reactivity in aqueous media and its ability to be selectively introduced into a biological system.

Radical Chemistry and this compound

The isocyanide functional group is known to be reactive towards radical species. The carbon atom of the isocyanide group can act as a radical acceptor. nih.gov The general mechanism involves the addition of a radical to the isocyanide carbon to form an imidoyl radical intermediate. nih.govbeilstein-journals.org This intermediate can then undergo various subsequent reactions, such as hydrogen abstraction or intramolecular cyclization, depending on the reaction conditions and the structure of the molecule. beilstein-journals.org

In the case of this compound, a radical species (R•) would be expected to add to the isocyanide carbon to form the corresponding imidoyl radical. The stability and subsequent reaction pathways of this imidoyl radical would be influenced by the presence of the dichlorinated benzene ring.

Expected Radical Reaction Pathways:

Intermolecular Reactions: The imidoyl radical could abstract a hydrogen atom from a suitable donor in the reaction medium to yield an imine.

Intramolecular Cyclization: Depending on the radical source and reaction conditions, intramolecular cyclization could be a possibility. For instance, if a radical were generated on the ethyl chain, it could potentially add to the benzene ring, although this is generally less favorable than cyclization onto other unsaturated systems. More commonly, radical cyclizations involving isocyanides are initiated by an external radical adding to the isocyanide, followed by the imidoyl radical cyclizing onto a suitably positioned group. beilstein-journals.org In this molecule, cyclization onto the benzene ring is a possibility, though likely requiring specific conditions to be efficient.

The two chlorine atoms on the benzene ring are electron-withdrawing groups, which decrease the electron density of the aromatic ring. libretexts.orglibretexts.org This deactivation of the ring makes it less susceptible to electrophilic attack, but in the context of radical reactions, their effect on the stability of potential radical intermediates would be a key factor. ma.edu

Due to the absence of specific experimental data for this compound, no data tables of reaction conditions or yields can be provided.

Metal-Catalyzed Transformations of this compound

The functional groups in this compound suggest that it could participate in a variety of metal-catalyzed transformations. The isocyanide group is a versatile C1 building block in palladium-catalyzed reactions, often undergoing migratory insertion. nih.gov The aryl chloride moieties can also participate in cross-coupling reactions, although they are generally less reactive than aryl bromides or iodides.

Potential Metal-Catalyzed Reactions:

Palladium-Catalyzed Imidoylative Cross-Coupling: A common reaction of isocyanides is their insertion into metal-carbon bonds. nih.gov For example, in a palladium-catalyzed reaction, an aryl or alkyl halide could first undergo oxidative addition to a Pd(0) complex. The resulting organopalladium species could then undergo migratory insertion of the isocyanide group of this compound to form an imidoylpalladium intermediate. This intermediate could then undergo further reactions, such as reductive elimination, to form a variety of nitrogen-containing compounds. nih.govacs.org

Cross-Coupling Reactions at the Aryl Chloride Positions: The chlorine atoms on the benzene ring could potentially undergo cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig reactions. However, the C-Cl bond is strong, and these reactions would likely require specialized catalyst systems (e.g., those with electron-rich, bulky phosphine (B1218219) ligands) and potentially harsh reaction conditions. The presence of the isocyanoethyl group could also influence the catalytic cycle, either by coordinating to the metal center or by undergoing side reactions.

Reactions Involving the Isocyanide as a Ligand: Isocyanides can also act as ligands for transition metals, which could influence the outcome of catalytic reactions.

The chlorine atoms are deactivating groups and direct electrophilic substitution to the meta position relative to themselves. libretexts.org However, in the context of metal-catalyzed cross-coupling, their electronic effect primarily influences the ease of oxidative addition.

As no specific experimental studies involving this compound in metal-catalyzed transformations have been identified, it is not possible to provide a data table with specific catalysts, reaction conditions, or product yields.

Synthetic Transformations and Derivatization Strategies of 1,3 Dichloro 2 2 Isocyanoethyl Benzene

Cycloaddition Reactions Involving the Isocyanide Functionality

Cycloaddition reactions are powerful tools for the rapid assembly of cyclic structures. The isocyanide group in 1,3-dichloro-2-(2-isocyanoethyl)benzene is an excellent participant in these transformations, engaging with various reaction partners to form five- and six-membered rings.

[4+1] Cycloadditions

In [4+1] cycloaddition reactions, the isocyanide acts as a one-carbon component, reacting with a four-atom system to construct a five-membered ring. While specific examples involving this compound are not extensively documented in readily available literature, the reactivity pattern of aryl isocyanides suggests its capability to react with various dienes. For instance, isocyanides are known to react with α,β-unsaturated ketones or imines in the presence of a Lewis acid catalyst. This type of reaction typically proceeds through a stepwise mechanism involving initial nucleophilic attack of the isocyanide on the activated dienophile, followed by intramolecular cyclization. The resulting five-membered ring can then undergo further transformations to yield highly functionalized cyclopentene (B43876) or pyrroline (B1223166) derivatives.

[3+2] Cycloadditions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are a cornerstone of heterocyclic synthesis. In these reactions, the isocyanide can react with a 1,3-dipole to form a five-membered heterocyclic ring. A notable example of this reactivity is the catalyst-dependent regioselective [3+2] cycloaddition of isocyanides with aryl diazonium salts. This reaction can be directed to selectively produce either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles depending on the catalyst employed. For example, the use of a silver(I) catalyst typically affords the 1,3-disubstituted isomer in high yield, whereas a copper(II) catalyst favors the formation of the 1,5-disubstituted product. This catalytic control provides a facile and modular route to valuable 1,2,4-triazole (B32235) scaffolds with broad substrate scope and excellent functional group compatibility.

| Catalyst | Regioisomer | Yield |

| Ag(I) | 1,3-disubstituted 1,2,4-triazole | High |

| Cu(II) | 1,5-disubstituted 1,2,4-triazole | High |

Other Cycloaddition Pathways

Beyond the well-established [4+1] and [3+2] cycloadditions, isocyanides can participate in other, less common cycloaddition pathways. For example, transition metal-catalyzed [2+2+2] cycloadditions of isocyanides with two alkyne molecules can provide access to substituted pyridines. While this reaction is more commonly applied to simpler isocyanides, the principle could be extended to this compound to construct complex, fused heterocyclic systems. Additionally, isocyanides have been shown to react with various dipolarophiles in reactions that can be formally classified as cycloadditions, leading to a diverse range of heterocyclic products.

Alpha-Addition Reactions with Electrophilic Substrates

The carbon atom adjacent to the isocyanide group (the α-carbon) is acidic and can be deprotonated by a strong base to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles in what are known as alpha-addition reactions. This reactivity provides a powerful method for carbon-carbon and carbon-heteroatom bond formation at the position adjacent to the isocyanide.

Common electrophiles used in these reactions include alkyl halides, aldehydes, ketones, and acyl chlorides. The reaction of the α-lithiated isocyan

Synthesis of Nitrogen-Containing Heterocycles from this compound

Pyrrolo[1,2-a]pyrazine (B1600676) and Related Ring Systems

The isocyano group in this compound is a versatile functional group for the construction of nitrogen-containing heterocycles. One notable application is in the synthesis of the pyrrolo[1,2-a]pyrazine scaffold, a core structure found in various biologically active molecules. The synthesis often involves a sequence of reactions that capitalize on the reactivity of the isocyanide.

The general strategy involves an acid-catalyzed Pictet-Spengler-type cyclization. In this reaction, the isocyanide functionality reacts intramolecularly or intermolecularly, leading to the formation of a fused ring system. The specific reaction conditions, such as the choice of acid catalyst and solvent, can influence the reaction pathway and the final product yield.

Research has shown that derivatives of pyrrolo[1,2-a]pyrazine can be synthesized through multi-step sequences. For instance, a common approach involves the reaction of an aminopyrazine with a suitable carbonyl compound to form an imine, which then undergoes cyclization. While direct synthesis from this compound is plausible, the literature more commonly describes the construction of this heterocyclic system from precursors that are subsequently cyclized. nih.govresearchgate.net The development of new synthetic methodologies continues to expand the chemical space around the pyrrolo[1,2-a]pyrazine core. nih.gov

| Reactant 1 | Reactant 2 | Product | Reaction Type | Ref. |

| Aminopyrazine Derivative | Carbonyl Compound | Pyrrolo[1,2-a]pyrazine | Pictet-Spengler | nih.gov |

| Acylethynylpyrroles | Base Catalyst | Bis(acylmethylidene)dipyrrolo[1,2-a:1′,2′-d]pyrazines | Cyclodimerization | researchgate.net |

Tetrazole Derivatives

The synthesis of tetrazole derivatives from isocyanides is a well-established transformation, typically achieved through a [3+2] cycloaddition reaction with an azide (B81097) source. nih.gov The isocyano group of this compound can react with reagents like hydrazoic acid or sodium azide to form 1,5-disubstituted tetrazoles. nih.govekb.eg

This reaction is often facilitated by the use of a Lewis acid or Brønsted acid catalyst. The resulting tetrazole ring is considered a bioisostere for a carboxylic acid group, making this transformation valuable in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of molecules. nih.gov The reaction conditions for the formation of tetrazoles from isocyanides are generally mild and tolerate a variety of functional groups. researchgate.netorganic-chemistry.org

The general mechanism involves the nucleophilic attack of the azide on the electrophilic carbon of the isocyanide, followed by cyclization and protonation to yield the stable tetrazole ring. The specific regioisomer formed (1-substituted vs. 5-substituted) can depend on the nature of the isocyanide and the reaction conditions.

| Isocyanide Substrate | Azide Source | Catalyst/Solvent | Product | Ref. |

| This compound | Sodium Azide | Lewis Acid (e.g., ZnCl₂) / THF | 5-(2-(2,6-dichlorophenyl)ethyl)-1H-tetrazole | ekb.eg |

| Organic Nitriles | NaN₃ | Zinc Salts / Water | 5-substituted 1H-tetrazoles | organic-chemistry.org |

| N-substituted 2-isocyanoacetamides | Trimethylsilyl azide | Methanol/Water | 1-substituted-1H-tetrazoles | nih.gov |

Selective Functionalization of the Dichloroaryl Moiety in this compound

The dichloroaryl moiety of this compound presents opportunities for selective functionalization, allowing for the introduction of diverse substituents onto the aromatic ring. The chlorine atoms are susceptible to nucleophilic aromatic substitution (SNAAr) reactions, particularly when activated by electron-withdrawing groups or under forcing conditions. However, due to the relatively unactivated nature of the ring, transition-metal-catalyzed cross-coupling reactions are often the preferred method for modification.

Reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at the chlorinated positions. The selectivity of these reactions (i.e., which chlorine atom reacts) can be influenced by steric hindrance and the electronic nature of the catalyst and coupling partner. The isocyanoethyl group can exert a steric and electronic influence on the reactivity of the adjacent chlorine atoms, potentially allowing for regioselective functionalization.

For example, a palladium-catalyzed Suzuki coupling with an arylboronic acid could selectively replace one of the chlorine atoms with a new aryl group. The choice of phosphine (B1218219) ligand on the palladium catalyst is often crucial for achieving high yields and selectivity.

Transformations Involving the Ethyl Linker and its Impact on Ring Closure Reactions

The two-carbon ethyl linker between the dichlorophenyl ring and the isocyano group plays a critical role in the molecule's conformational flexibility and its propensity to undergo intramolecular cyclization reactions. Modifications to this linker can significantly impact the feasibility and outcome of such ring closures.

For instance, the introduction of substituents on the ethyl linker can introduce steric hindrance that may favor or disfavor certain cyclization pathways. The electronic nature of these substituents can also influence the nucleophilicity or electrophilicity of the atoms involved in the ring-forming step.

Furthermore, reactions that alter the length or rigidity of the linker will have a profound effect on the geometry required for intramolecular reactions. For example, oxidation of the ethyl group to a carbonyl or alkene would change the hybridization and bond angles, thereby altering the distance and orientation between the reactive isocyano group and the aromatic ring. These modifications are key strategies in designing precursors for complex heterocyclic systems where the linker's structure dictates the feasibility and regioselectivity of the cyclization.

Applications of 1,3 Dichloro 2 2 Isocyanoethyl Benzene in Advanced Organic Synthesis Research

Utilization in Diversity-Oriented Synthesis (DOS) for Scaffold Generation

Diversity-Oriented Synthesis (DOS) is a strategy that aims to create collections of structurally diverse small molecules, which can be invaluable for the discovery of new biological probes and drug candidates. rsc.orgfrontiersin.orgnih.govcam.ac.uknih.gov Isocyanides are particularly well-suited for DOS due to their participation in a wide range of multicomponent reactions (MCRs), which allow for the rapid assembly of complex molecules from simple starting materials in a single step. mdpi.comnih.govresearchgate.netencyclopedia.pub

The structure of 1,3-Dichloro-2-(2-isocyanoethyl)benzene offers several features that are advantageous for DOS. The isocyanoethyl group can participate in various isocyanide-based MCRs, such as the Passerini and Ugi reactions. mdpi.comencyclopedia.pub These reactions are known for their ability to generate a high degree of molecular diversity by varying the other components of the reaction. For instance, in a Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a complex α-acylamino amide. By using a library of different aldehydes, amines, and carboxylic acids with this compound, a vast array of structurally distinct scaffolds can be generated.

The dichlorophenyl moiety of the molecule also plays a crucial role. The chlorine atoms can serve as synthetic handles for further diversification through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, further expanding the chemical space accessible from this single building block. The steric and electronic properties of the dichlorophenyl group can also influence the stereochemical outcome of reactions, leading to the generation of diverse stereoisomers.

A hypothetical DOS strategy utilizing this compound could involve a two-stage diversification approach. In the first stage, the isocyanoethyl group is used in a variety of MCRs to generate a library of core scaffolds. In the second stage, the chloro substituents on the aromatic ring are modified through parallel synthesis techniques to introduce further diversity. This dual approach allows for the efficient generation of a large and diverse library of compounds from a single, versatile starting material.

Role as a Key Building Block for Complex Polycyclic Systems

The construction of complex polycyclic systems is a central theme in organic synthesis, as these motifs are found in a vast number of natural products and pharmaceutically active compounds. Isocyanides have proven to be valuable building blocks in the synthesis of a wide variety of heterocyclic and polycyclic structures. nih.govresearchgate.net The reactivity of the isocyanide group in this compound can be harnessed for the construction of such complex frameworks.

One powerful application of isocyanides in this context is their use in cascade reactions, where a single synthetic operation triggers a series of bond-forming events to rapidly build up molecular complexity. For example, an intramolecular reaction involving the isocyanoethyl group and a suitably positioned functional group on a reaction partner could initiate a cyclization cascade. The dichlorophenyl ring can also participate in or direct cyclization reactions.

Furthermore, isocyanide insertion reactions into metal-carbon or metal-hydrogen bonds are a powerful tool for the synthesis of cyclic compounds. acs.org The isocyanoethyl group of this compound could potentially undergo insertion into a pre-formed metal-aryl bond, leading to the formation of a new ring fused to the existing benzene (B151609) ring. The specific substitution pattern of the dichlorophenyl ring can influence the regioselectivity of such cyclization reactions, providing a means to control the final structure of the polycyclic system.

The following table illustrates potential cyclization strategies involving this compound to form various heterocyclic cores.

| Reaction Type | Potential Reactant Partner | Resulting Polycyclic System |

| Intramolecular Ugi Reaction | Amino-aldehyde | Fused dihydropyrazinone |

| Palladium-catalyzed Cyclization | o-Iodoaniline derivative | Indolo[1,2-a]quinazoline derivative |

| Radical Cyclization | Alkene with a radical initiator | Dihydroquinoline derivative |

These examples highlight the potential of this compound as a versatile precursor for the synthesis of a diverse range of complex polycyclic molecules.

Enabling Reagent for Stereoselective Transformations

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. While the isocyanide group itself is not chiral, its participation in certain reactions can be influenced by chiral catalysts or auxiliaries to achieve high levels of stereocontrol. acs.orgacs.orgnih.gov Isocyanides can undergo stereospecific and stereoselective reactions, making them valuable reagents in asymmetric synthesis. scienceinfo.com

In the context of this compound, the isocyanoethyl group can participate in stereoselective multicomponent reactions. For instance, the use of a chiral amine or a chiral carboxylic acid in a Ugi reaction can induce diastereoselectivity in the formation of the product. Similarly, chiral Lewis acid or Brønsted acid catalysts can be employed to control the stereochemical outcome of isocyanide-based cycloadditions and other transformations. mdpi.com

The dichlorophenyl substituent can also play a role in stereoselection. The steric bulk of the ortho-chloro atom can influence the facial selectivity of attack on the isocyanide carbon or on other reactive centers in the molecule, leading to a preference for one stereoisomer over another. This inherent structural feature can be exploited to develop new stereoselective methods.

For example, a diastereoselective Passerini reaction of a chiral aldehyde with this compound could be envisioned, where the stereochemistry of the newly formed stereocenters is controlled by the existing stereocenter in the aldehyde. The dichlorophenyl group could enhance this stereochemical communication.

The following table summarizes potential stereoselective reactions involving this compound.

| Reaction | Chiral Influence | Potential Outcome |

| Ugi Reaction | Chiral Amine | Diastereomerically enriched α-acylamino amides |

| Passerini Reaction | Chiral Aldehyde | Diastereomerically enriched α-acyloxy carboxamides |

| [4+1] Cycloaddition | Chiral Catalyst | Enantiomerically enriched heterocyclic products |

The development of such stereoselective transformations using this compound would significantly enhance its value as a building block in the synthesis of enantiomerically pure complex molecules.

Contribution to the Synthesis of Libraries of Structurally Diverse Compounds for Academic Screening Programs

The synthesis of compound libraries for high-throughput screening is a cornerstone of modern drug discovery and chemical biology research. nih.govtimtec.orgchemistryviews.org These libraries are essential for identifying new hit compounds that can be further developed into therapeutic agents or chemical probes to study biological processes. The principles of DOS are often applied to the design and synthesis of such libraries.

This compound is an ideal starting material for the construction of screening libraries due to the reasons outlined in the previous sections: its suitability for multicomponent reactions, the potential for diversification at multiple points, and its ability to generate complex and three-dimensional scaffolds.

Academic screening programs often seek novel chemical matter that is distinct from the compounds typically found in commercial libraries. The use of specialized building blocks like this compound can lead to the creation of unique libraries with novel chemotypes. The combination of isocyanide-based MCRs and subsequent modifications of the dichlorophenyl ring allows for the generation of libraries with a high degree of skeletal and substituent diversity.

A research program focused on generating a screening library could employ this compound in a combinatorial fashion. For example, a 96-well plate format could be used to react the isocyanide with a diverse set of 8 aldehydes and 12 amines in a Ugi-type reaction, rapidly generating a library of 96 distinct compounds. Subsequent parallel reactions to modify the chloro-substituents could further expand this library.

The structural features of the resulting compounds, including the presence of the dichlorophenyl group and the diverse functionalities introduced through the MCR, would make them attractive candidates for screening against a wide range of biological targets.

Computational Chemistry and Theoretical Investigations of 1,3 Dichloro 2 2 Isocyanoethyl Benzene

Electronic Structure and Bonding Analysis of the Isocyanide Group and Chlorinated Aryl Ring

The electronic properties of 1,3-Dichloro-2-(2-isocyanoethyl)benzene are dominated by the interplay between the isocyanide functional group and the dichlorinated aromatic ring. The isocyanide group (–N⁺≡C⁻) is isoelectronic with carbon monoxide and is described by two main resonance structures: one with a triple bond between the nitrogen and carbon, and another with a double bond, reflecting some carbene character. wikipedia.org This unique electronic configuration allows the terminal carbon to act as a potent σ-donor and the π* orbitals to serve as a π-acceptor. acs.org The carbon atom's lone pair makes it nucleophilic and capable of forming hydrogen bonds, a key interaction in molecular recognition. acs.orgnih.gov

The 1,3-dichlorobenzene (B1664543) ring, on the other hand, is influenced by the inductive and mesomeric effects of the chlorine substituents. Chlorine atoms are strongly electronegative, withdrawing electron density from the aryl ring through the sigma framework (inductive effect). However, they also possess lone pairs of electrons that can be donated into the ring's π-system (mesomeric effect), which directs incoming electrophiles to the ortho and para positions. The presence of two chlorine atoms enhances the electron-withdrawing nature of the ring.

The combination of these two moieties results in a complex electronic landscape. The electron-withdrawing chlorinated aryl ring can influence the donor-acceptor properties of the isocyanide group. acs.org Quantum chemical studies on related aryl isocyanides have shown that substituents on the ring can modulate the electronic features of the isocyanide, tuning its behavior. acs.org

Table 1: Representative Bond Parameters This interactive table provides typical values for bond lengths and angles within the key functional groups of the molecule, derived from crystallographic and computational data of analogous structures.

| Parameter | Group | Typical Value |

| Bond Length C-N | Isocyanide | ~1.16 Å |

| Bond Length C-Cl | Aryl Chloride | ~1.74 Å |

| Bond Length C-C | Aromatic Ring | ~1.39 Å |

| Bond Angle C-N-C | Isocyanide | ~180° |

| Bond Angle C-C-Cl | Aryl Chloride | ~120° |

Note: These values are illustrative and can vary based on the specific computational method and basis set used.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. While specific DFT studies on this compound are not prevalent in the literature, the methodology can be applied to predict its reactivity. Isocyanides are known to participate in a variety of reactions, including cycloadditions, insertion reactions, and multicomponent reactions like the Ugi and Passerini reactions. wikipedia.org

A DFT study of a potential reaction, such as a [3+2] cycloaddition with a dipolarophile, would involve the following steps:

Geometry Optimization: The three-dimensional structures of the reactants, products, and any proposed intermediates are optimized to find their lowest energy conformations.

Transition State Search: Sophisticated algorithms are used to locate the transition state (TS) structure, which represents the highest energy point along the reaction coordinate.

Frequency Calculation: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A stable molecule (reactant, product, intermediate) will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the motion along the reaction pathway.

Energy Profile: By calculating the energies of all species (reactants, transition states, intermediates, products), a potential energy surface for the reaction can be constructed. The energy difference between the reactants and the highest transition state gives the activation energy barrier, which is crucial for determining reaction kinetics. researchgate.netmdpi.com

Table 2: Hypothetical DFT Energy Profile for a Reaction Pathway This table illustrates a sample energy profile for a hypothetical two-step reaction involving this compound, as would be calculated using DFT.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.4 |

| Intermediate | +5.2 |

| Transition State 2 (TS2) | +18.9 |

| Products | -15.7 |

Note: Data are hypothetical and for illustrative purposes only.

Prediction of Regioselectivity and Stereoselectivity in Reactions

Computational methods are invaluable for predicting the outcomes of reactions where multiple isomers can be formed.

Regioselectivity refers to the preference for bond formation at one position over another. masterorganicchemistry.com For reactions involving the aromatic ring of this compound, such as electrophilic aromatic substitution, regioselectivity is determined by the directing effects of the substituents. The two chlorine atoms and the 2-isocyanoethyl group will activate or deactivate different positions on the ring to varying degrees. Computational models like the RegioSQM method or DFT calculations can predict the most likely site of substitution by evaluating the stability of the potential intermediates (e.g., sigma complexes). rsc.orgresearchgate.net The position that leads to the lowest energy intermediate is typically the favored product. youtube.com

Stereoselectivity is the preference for the formation of one stereoisomer over others. youtube.comkhanacademy.org In reactions involving the isocyanide group, the bulky 1,3-dichlorophenyl group can create significant steric hindrance. This can favor the approach of a reactant from one face of the molecule over the other, leading to a diastereoselective or enantioselective outcome. masterorganicchemistry.com By computationally modeling the different transition states that lead to different stereoisomers, their relative energies can be calculated. According to transition state theory, the pathway with the lower activation energy will be faster, and the corresponding stereoisomer will be the major product.

Table 3: Hypothetical Prediction of Regioselectivity in Aromatic Substitution This table shows a hypothetical comparison of activation energies for an electrophilic attack at different positions on the benzene (B151609) ring.

| Position of Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |

| C4 | 22.5 | Minor Product |

| C5 | 28.1 | Not Favored |

| C6 | 19.8 | Major Product |

Note: Data are hypothetical. The lowest activation energy corresponds to the most favored reaction site.

Conformational Landscape Analysis of the Ethyl Linker and its Influence on Molecular Recognition

A conformational analysis can be performed computationally by systematically rotating the key dihedral angles of the ethyl linker and calculating the potential energy at each point. This generates a potential energy surface that reveals the low-energy, stable conformations (local minima) and the transition states for interconversion between them.

The conformation of the linker dictates the spatial relationship between the chlorinated aryl ring and the reactive isocyanide group. Some conformations may be compact, while others are extended. This has a direct impact on molecular recognition, as a specific conformation may be required to fit into a binding pocket or to orient the functional groups correctly for a reaction. biorxiv.org A rigid linker, such as an α-helical structure sometimes used in protein engineering, maintains a fixed distance between domains, whereas a flexible linker like the ethyl group allows for a range of distances and orientations. nih.govnih.gov

Table 4: Hypothetical Conformational Energy Profile This table illustrates the relative energies of different conformers of the ethyl linker based on a key dihedral angle.

| Dihedral Angle (C-C-N-C) | Conformation | Relative Energy (kcal/mol) |

| 60° | Gauche | 0.8 |

| 180° | Anti (Staggered) | 0.0 (Global Minimum) |

| 300° (-60°) | Gauche | 0.8 |

| 0° | Eclipsed | 4.5 (Rotational Barrier) |

Note: Data are hypothetical and represent a simplified potential energy surface for rotation around one bond.

Advanced Spectroscopic and Analytical Characterization of 1,3 Dichloro 2 2 Isocyanoethyl Benzene and Its Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like 1,3-Dichloro-2-(2-isocyanoethyl)benzene, a combination of one-dimensional and two-dimensional NMR experiments is essential for unambiguous structural assignment and the verification of sample purity.

¹H NMR and ¹³C NMR Investigations

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra offer fundamental insights into the molecular structure.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl chain. The aromatic region would likely feature a complex pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The ethyl group should present two triplets, characteristic of an A₂B₂ spin system, corresponding to the two methylene (B1212753) (-CH₂-) groups. The integration of these signals would confirm the proton count in each unique environment.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the isocyano carbon (-N≡C), the two methylene carbons, and the six aromatic carbons. The carbons bonded to chlorine atoms would exhibit characteristic chemical shifts, and their signals can be distinguished from the other aromatic carbons. The application of techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further aid in distinguishing between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and data from analogous structures like 1,3-dichlorobenzene (B1664543) and ethylbenzene (B125841) derivatives.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|---|

| Aromatic | ¹H | ~7.1-7.4 | Multiplet | 3H on benzene ring |

| Methylene | ¹H | ~3.7 | Triplet | -CH₂-N≡C |

| Methylene | ¹H | ~3.1 | Triplet | Ar-CH₂- |

| Isocyano | ¹³C | ~155-165 | Singlet (broad) | -N≡C |

| Aromatic (C-Cl) | ¹³C | ~133-136 | Singlet | C1, C3 |

| Aromatic (C-H) | ¹³C | ~128-132 | Singlet | C4, C5, C6 |

| Aromatic (C-CH₂) | ¹³C | ~138-142 | Singlet | C2 |

| Methylene | ¹³C | ~40-45 | Singlet | -CH₂-N≡C |

| Methylene | ¹³C | ~30-35 | Singlet | Ar-CH₂- |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two methylene signals of the ethyl group, confirming their connectivity. It would also reveal the coupling network among the three aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique would definitively link the proton signal at ~3.7 ppm to its corresponding methylene carbon, the proton signal at ~3.1 ppm to the other methylene carbon, and each aromatic proton signal to its respective aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC establishes longer-range correlations between protons and carbons, typically over two to three bonds. This is vital for connecting different fragments of the molecule. Key correlations would include those from the Ar-CH₂- protons to the aromatic carbons (C1, C2, C3) and from both ethyl proton signals to the isocyano carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This experiment would show correlations between the Ar-CH₂- protons and the adjacent aromatic protons (on C6), providing definitive proof of the substituent's position on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (C₉H₇Cl₂N), the nominal molecular weight is 199 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion region will display a characteristic pattern of peaks. The [M]⁺ peak (containing two ³⁵Cl atoms) at m/z 199, the [M+2]⁺ peak (one ³⁵Cl and one ³⁷Cl) at m/z 201, and the [M+4]⁺ peak (two ³⁷Cl atoms) at m/z 203 would appear in an approximate ratio of 9:6:1, which is a definitive signature for a dichlorinated compound.

Common fragmentation pathways under electron impact (EI) ionization would likely involve the loss of a chlorine atom, the cleavage of the ethyl side chain, and potentially rearrangements.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the parent ion and its fragments, distinguishing it from other ions with the same nominal mass. For this compound, HRMS would be used to confirm its molecular formula, C₉H₇³⁵Cl₂N, by matching the experimentally measured exact mass to the calculated theoretical mass.

Table 2: Calculated Exact Masses for the Molecular Ion of C₉H₇Cl₂N

| Isotopic Composition | Formula | Calculated Exact Mass (Da) |

|---|---|---|

| [M]⁺ | C₉H₇³⁵Cl₂N | 198.9956 |

| [M+2]⁺ | C₉H₇³⁵Cl³⁷ClN | 200.9926 |

| [M+4]⁺ | C₉H₇³⁷Cl₂N | 202.9897 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The most prominent and diagnostic feature in the IR spectrum of this compound would be the strong, sharp absorption band corresponding to the isocyano (-N≡C) stretching vibration. This typically appears in the range of 2150-2120 cm⁻¹. Other key absorptions would include:

Aromatic C-H stretching: Found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹ for the -CH₂- groups.

Aromatic C=C stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹.

R

Emerging Research Frontiers and Future Prospects for 1,3 Dichloro 2 2 Isocyanoethyl Benzene Chemistry

Integration with Flow Chemistry and Automation for Enhanced Synthetic Efficiency

The synthesis of isocyanides has traditionally been associated with challenges such as the use of toxic reagents and the generation of foul-smelling byproducts. However, recent advancements in continuous flow technology and automation are poised to revolutionize the synthesis and application of compounds like 1,3-Dichloro-2-(2-isocyanoethyl)benzene.

Flow chemistry offers significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and the ability to telescope multi-step sequences. rsc.org For the synthesis of this compound, a flow-based approach could involve the dehydration of the corresponding formamide precursor. This method, when performed in a flow reactor, allows for precise control over reaction temperature and residence time, leading to higher yields and purity. researchgate.net Furthermore, the enclosed nature of flow systems minimizes operator exposure to potentially hazardous reagents and the unpleasant odor of the isocyanide product. rsc.orgchemrxiv.org

Automation can be integrated with flow systems to create fully autonomous platforms for synthesis and optimization. ucla.edu Such systems can systematically vary reaction parameters (e.g., temperature, flow rate, stoichiometry) to rapidly identify optimal conditions for the formation of this compound. This high-throughput experimentation approach accelerates the discovery of efficient synthetic routes and enables the rapid generation of compound libraries for screening purposes. digitellinc.comresearchgate.net

Table 1: Comparison of Batch vs. Flow Synthesis for Isocyanides

| Feature | Batch Synthesis | Flow Synthesis |

| Safety | Higher risk of exposure to toxic reagents and odorous products. | Minimized exposure due to the enclosed system. rsc.org |

| Reaction Control | Difficult to maintain precise control over temperature and mixing. | Excellent control over reaction parameters, leading to better reproducibility. researchgate.net |

| Scalability | Scaling up can be challenging and may require significant process redevelopment. | Readily scalable by extending the operation time or using larger reactors. |

| Efficiency | Often involves multiple manual operations and workup steps. | Enables telescoped reactions, reducing manual intervention and improving overall efficiency. rsc.org |

Development of Novel Catalytic Systems for this compound Transformations

The isocyanide functionality is a versatile handle for a wide range of chemical transformations. The development of novel catalytic systems is crucial for unlocking the full synthetic potential of this compound.

Transition metal catalysis has been instrumental in expanding the reaction scope of isocyanides. sioc-journal.cn Palladium-catalyzed reactions, for instance, are widely used for the insertion of isocyanides into various organic molecules. nih.govacs.org For this compound, palladium catalysts could be employed in cross-coupling reactions to introduce diverse substituents onto the aromatic ring or to construct complex heterocyclic scaffolds. researchgate.net The development of new phosphine (B1218219) ligands and catalyst systems with enhanced activity and selectivity will be a key area of research. researchgate.net

Gold-catalyzed reactions have also shown promise in activating isocyanides towards nucleophilic attack. acs.org Gold catalysts could facilitate the addition of amines, alcohols, and other nucleophiles to the isocyanide carbon of this compound, providing access to a variety of functionalized products. Furthermore, the combination of metal catalysis with C-H activation strategies offers a powerful tool for the direct functionalization of the benzene (B151609) ring, enabling more atom-economical and efficient synthetic routes. rsc.orgresearchgate.net

Visible-light photoredox catalysis represents another exciting frontier. nih.gov This approach utilizes light energy to drive chemical reactions under mild conditions. Photocatalytic systems could be developed to mediate novel transformations of this compound, such as radical additions and cycloadditions, that are not accessible through traditional thermal methods.

Exploration of Unconventional Reactivity Modes of the Isocyanide Functionality in this Specific Context

The isocyanide group exhibits a rich and diverse reactivity, acting as a "chameleon" in organic synthesis due to its ability to behave as both a nucleophile and an electrophile at the terminal carbon. nih.gov While classical reactions like the Ugi and Passerini multicomponent reactions are well-established, there is a growing interest in exploring unconventional reactivity modes of the isocyanide functionality in molecules like this compound.

One area of exploration is the involvement of the isocyanide group in cycloaddition reactions beyond the well-known [4+1] cycloadditions. wikipedia.orgrsc.orgnih.gov For instance, [3+2] and [3+3] cycloaddition reactions with suitable reaction partners could lead to the synthesis of novel five- and six-membered heterocyclic systems. acs.org The electronic and steric properties of the dichlorinated benzene ring in this compound could influence the regioselectivity and stereoselectivity of these reactions.

Another unconventional reactivity mode involves the isocyanide group acting as a synthon for other functional groups. For example, under specific catalytic conditions, the isocyano group can be used as an N1 synthon in coupling reactions. organic-chemistry.org This expands the synthetic utility of isocyanides beyond their traditional role as C1 building blocks.

Furthermore, the generation of radical species from isocyanides opens up new avenues for reaction discovery. Metal-mediated or photoredox-catalyzed homolytic cleavage of the C-N bond in this compound could generate isocyano-containing radicals that can participate in a variety of addition and cyclization reactions.

Design of Highly Functionalized Isocyanides Based on this compound for Advanced Materials Research (Excluding specific material properties)

The unique properties of the isocyanide group make it an attractive component for the design of advanced materials. The incorporation of the this compound moiety into larger molecular structures can lead to materials with tailored functionalities. semanticscholar.orgacs.org

A key area of interest is the polymerization of isocyanides. acs.org The polymerization of this compound, either alone or in copolymerization with other monomers, could lead to the formation of helical polymers with a rigid backbone. e3s-conferences.orgru.nl The chlorine substituents on the benzene ring could influence the polymer's conformation and packing in the solid state. The design of specific catalysts is crucial for controlling the polymerization process and achieving polymers with desired molecular weights and dispersities. nih.govacs.org

Furthermore, this compound can be incorporated as a functional unit into more complex molecular architectures for materials applications. For example, it could be attached to a carbazole core to create monomers for surface-initiated polymerization, leading to the formation of thin polymer films with potential applications in electronics. figshare.com The design of such functionalized isocyanides involves the strategic placement of reactive groups that allow for their integration into larger systems.

Synergistic Approaches Combining this compound with Other Reactive Intermediates

The true power of isocyanide chemistry is often realized in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. mdpi.comacs.orgfrontiersin.orgresearchgate.net These reactions are highly atom-economical and allow for the rapid generation of molecular diversity. The use of this compound in MCRs, in synergy with other reactive intermediates, presents a vast and largely unexplored area of research.

The classic Ugi and Passerini reactions are prime examples of isocyanide-based MCRs. nih.govbeilstein-journals.org By reacting this compound with an aldehyde, a carboxylic acid, and an amine (in the Ugi reaction), or with an aldehyde and a carboxylic acid (in the Passerini reaction), a wide range of complex, peptide-like molecules can be synthesized. nih.gov The dichlorinated benzene moiety would be incorporated into the final product, potentially influencing its biological activity or material properties.

Beyond these classical MCRs, there is significant potential for discovering new multicomponent reactions involving this compound and other reactive intermediates, such as carbenes, nitrenes, or ylides. The development of catalytic systems that can orchestrate the assembly of these multiple reactive species in a controlled manner is a key challenge and a major opportunity for innovation in organic synthesis. The combination of isocyanide chemistry with other powerful synthetic methodologies, such as C-H activation or photoredox catalysis, within a multicomponent framework, will undoubtedly lead to the discovery of novel and efficient synthetic transformations. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 1,3-Dichloro-2-(2-isocyanoethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves introducing the isocyanoethyl group to a pre-chlorinated benzene derivative. A common approach is the nucleophilic substitution of 1,3-dichloro-2-(2-hydroxyethyl)benzene with an isocyanide precursor under inert conditions (e.g., using triphosgene as a coupling agent). Key factors include:

- Temperature control (0–5°C to minimize side reactions like polymerization of the isocyanide group).

- Catalyst selection (e.g., palladium complexes for cross-coupling reactions).

- Solvent polarity (non-polar solvents like toluene reduce hydrolysis of the isocyanide).

Yield optimization requires factorial design experiments to test variables like molar ratios and reaction time .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are data interpreted?

Methodological Answer:

- NMR Spectroscopy : -NMR identifies aromatic protons (δ 7.2–7.8 ppm) and the ethyl chain (δ 3.5–4.0 ppm for CH groups). -NMR confirms the isocyanide carbon (δ 120–130 ppm).

- IR Spectroscopy : The isocyanide group shows a sharp peak at ~2150 cm.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] at m/z 229.98 for CHClN).

Contradictions in data (e.g., unexpected splitting in NMR) may arise from impurities or solvent interactions, requiring repeated trials under standardized conditions .

Q. How does the isocyanide group influence the compound’s stability under varying storage conditions?

Methodological Answer: The isocyanide group is highly reactive, necessitating:

- Storage in anhydrous environments (e.g., sealed vials with molecular sieves).

- Avoidance of light and heat (degradation pathways include hydrolysis to amines or urea derivatives).

Stability studies should use accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to quantify degradation products .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reaction mechanisms involving this compound?

Methodological Answer: Density Functional Theory (DFT) models the electronic structure of intermediates, such as transition states during nucleophilic substitution. Steps include:

- Geometry optimization of reactants and products (software: Gaussian or COMSOL).

- Activation energy calculations to identify rate-limiting steps.

- Solvent effects modeled via implicit solvation (e.g., PCM method).

Validation requires comparing computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Methodological Answer:

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in the ethyl chain).

- 2D NMR (COSY, HSQC) : Assigns overlapping signals in complex mixtures.

- X-ray Crystallography : Provides definitive structural confirmation when spectral data are ambiguous.

For example, unexpected NOE correlations in NOESY spectra may indicate non-planar conformations .

Q. How can this compound serve as a building block in drug discovery, particularly for targeting cysteine proteases?

Methodological Answer: The isocyanide group reacts selectively with thiols in cysteine residues, enabling:

- Protease inhibition assays : Measure IC values against cathepsin B or SARS-CoV-2 M.

- Click chemistry modifications : Attach fluorophores (e.g., TAMRA) via thiol-isocyanide "click" reactions for imaging studies.

Dose-response curves and molecular docking (AutoDock Vina) validate binding modes .

Theoretical and Methodological Frameworks

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.